![molecular formula C20H21N3O2S B5772054 3-{3-oxo-3-[4-(2-thienylcarbonyl)-1-piperazinyl]propyl}-1H-indole](/img/structure/B5772054.png)

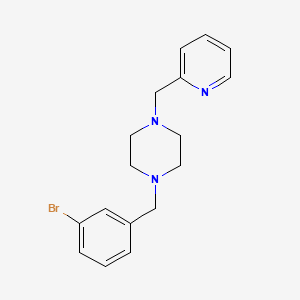

3-{3-oxo-3-[4-(2-thienylcarbonyl)-1-piperazinyl]propyl}-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

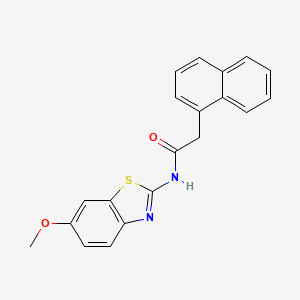

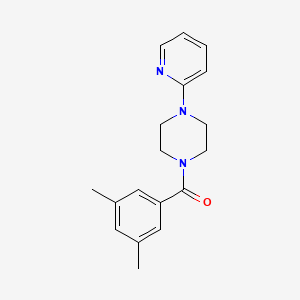

Indole derivatives are pivotal in medicinal chemistry, given their presence in numerous biologically active compounds and pharmaceuticals. The incorporation of piperazine and thienyl groups into the indole core can significantly influence the compound's chemical behavior and interaction with biological systems. Such modifications are typically aimed at enhancing pharmacokinetic profiles or targeting specific receptors.

Synthesis Analysis

The synthesis of indole derivatives often involves multi-step reactions, including the formation of the indole core followed by functionalization at specific positions. For compounds similar to the one , strategies may involve the attachment of piperazine moieties through nucleophilic substitution reactions and the introduction of thienylcarbonyl groups via amide bond formation. The synthesis of 1-benzyl-3-[4-(aryl-1-piperazinyl) carbonyl]-1H-indoles as potential ligands with dopaminergic activity illustrates a typical synthetic approach, highlighting the versatility of indole chemistry (Pessoa‐Mahana et al., 2011).

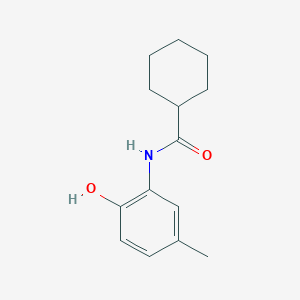

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for their biological activity. X-ray diffraction and computational methods, such as density functional theory (DFT), are commonly used to determine the geometry, electronic structure, and interaction potential of these molecules. Studies on compounds like 1-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-1H-indole provide insights into the arrangement of atoms and functional groups, which are essential for understanding the compound's reactivity and interaction with biological targets (Şahin, Yarim, & Koksal, 2017).

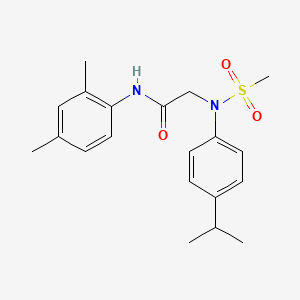

Chemical Reactions and Properties

The chemical behavior of indole derivatives is influenced by their functional groups. Piperazine and thienylcarbonyl substitutions impact the compound's basicity, reactivity towards nucleophiles and electrophiles, and its ability to form hydrogen bonds. For instance, fluorination of 3-(3-(piperazin-1-yl)propyl)indoles has been shown to affect their pharmacokinetic properties by altering their pKa and oral absorption characteristics, highlighting the interplay between chemical structure and properties (van Niel et al., 1999).

将来の方向性

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions could involve further exploration of the biological activities of “3-{3-oxo-3-[4-(2-thienylcarbonyl)-1-piperazinyl]propyl}-1H-indole” and its potential applications in medicine.

特性

IUPAC Name |

3-(1H-indol-3-yl)-1-[4-(thiophene-2-carbonyl)piperazin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S/c24-19(8-7-15-14-21-17-5-2-1-4-16(15)17)22-9-11-23(12-10-22)20(25)18-6-3-13-26-18/h1-6,13-14,21H,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WADJEVJRRDYGGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)C(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(3,4-dimethoxyphenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5771972.png)

![N'-{[2-(2-bromo-4-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5771979.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5771983.png)

![4-[(4-benzyl-1-piperazinyl)methyl]-N-methylbenzamide](/img/structure/B5771995.png)

![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-methoxybenzamide](/img/structure/B5772009.png)

![methyl 4-{[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate](/img/structure/B5772041.png)

![1-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5772044.png)

![2-(3-methoxybenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5772067.png)